molecular formula C25H24FN5O B11324119 1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one

1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one

Cat. No.: B11324119
M. Wt: 429.5 g/mol
InChI Key: GRNFCVFYZATOGS-UHFFFAOYSA-N
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Description

1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. The presence of fluorophenyl and phenyl groups, along with a piperazine moiety, adds to its structural complexity and potential biological activity.

Preparation Methods

The synthesis of 1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl and Phenyl Groups: These groups can be introduced via substitution reactions using suitable reagents.

    Attachment of the Piperazine Moiety: This step may involve nucleophilic substitution reactions.

    Final Coupling with Propan-1-one: The final step involves coupling the intermediate with propan-1-one under specific reaction conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Scientific Research Applications

1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H24FN5O

Molecular Weight

429.5 g/mol

IUPAC Name

1-[4-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C25H24FN5O/c1-2-22(32)29-12-14-30(15-13-29)24-23-21(18-6-4-3-5-7-18)16-31(25(23)28-17-27-24)20-10-8-19(26)9-11-20/h3-11,16-17H,2,12-15H2,1H3

InChI Key

GRNFCVFYZATOGS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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